Manganic acid

描述

属性

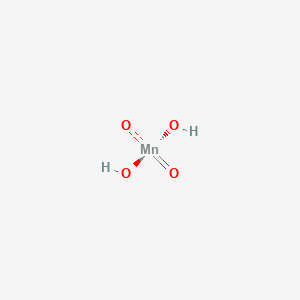

分子式 |

H2MnO4 |

|---|---|

分子量 |

120.952 g/mol |

IUPAC 名称 |

dihydroxy(dioxo)manganese |

InChI |

InChI=1S/Mn.2H2O.2O/h;2*1H2;;/q+2;;;;/p-2 |

InChI 键 |

CVMIVKAWUQZOBP-UHFFFAOYSA-L |

SMILES |

O[Mn](=O)(=O)O |

规范 SMILES |

O[Mn](=O)(=O)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Manganese Oxoacids

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis and isolation of pure manganic acid present significant chemical challenges due to the inherent instability of manganese in the +6 oxidation state under acidic or neutral conditions. This guide clarifies the critical distinction between this compound (H₂MnO₄) and perthis compound (HMnO₄), providing a comprehensive overview of their synthesis, properties, and the feasibility of their isolation. While pure this compound remains elusive, existing primarily as a transient species, this document details its in-situ generation. In contrast, perthis compound, though also unstable, can be synthesized in solution and isolated as a crystalline dihydrate. This guide offers detailed experimental protocols, quantitative data, and visual diagrams of the relevant chemical pathways to aid researchers in understanding and working with these potent manganese oxoacids.

Introduction: The Distinction Between Manganic and Perthis compound

In the study of manganese oxoacids, it is crucial to differentiate between two distinct compounds: this compound and perthis compound. These acids are characterized by the different oxidation states of the manganese atom, which dictates their stability and chemical behavior.[1][2]

-

This compound (H₂MnO₄): In this oxoacid, manganese exists in the +6 oxidation state .[3] this compound is highly unstable in its free form and is primarily of interest as a transient intermediate.[3] Its conjugate base, the manganate ion (MnO₄²⁻), is stable only in strongly alkaline solutions and is characterized by a distinct green color.[3]

-

Perthis compound (HMnO₄): Here, manganese is in its highest oxidation state of +7 .[4] Also known as manganic(VII) acid, it is a strong oxoacid that, while unstable, has been successfully isolated as a dihydrate (HMnO₄·2H₂O) at low temperatures.[5] Its conjugate base is the well-known purple permanganate ion (MnO₄⁻).[6]

This guide will first explore the synthesis of this compound as a transient species and the reasons for its instability, followed by a detailed examination of the established methods for the synthesis and isolation of perthis compound.

This compound (H₂MnO₄): A Transient Intermediate

The isolation of pure this compound (H₂MnO₄) has not been achieved due to its rapid disproportionation in neutral or acidic environments.[3] However, it can be generated in-situ for immediate use or study.

In-Situ Synthesis of this compound

The primary method for generating this compound involves the careful acidification of stable manganate(VI) salts, such as potassium manganate (K₂MnO₄).[3]

Experimental Protocol: In-Situ Generation of this compound

-

Precursor Preparation: Synthesize a stable manganate(VI) salt. For instance, potassium manganate can be prepared by fusing manganese dioxide (MnO₂) with an alkali metal hydroxide (e.g., KOH) in the presence of an oxidizing agent.[3]

-

Controlled Acidification: At low temperatures to minimize the rate of decomposition, carefully add a dilute acid to a solution of the manganate(VI) salt.[3] This protonation of the manganate ion (MnO₄²⁻) forms this compound (H₂MnO₄) as a transient species.[3]

-

Critical Parameter Control: The most critical factor in this process is the precise control of pH. Manganate(VI) is stable in strongly alkaline solutions but will disproportionate as the pH is lowered.[3]

Disproportionation of this compound

Upon its formation in a neutral or acidic solution, this compound rapidly disproportionates into permanganate (Mn(VII)) and manganese dioxide (Mn(IV)).[3][7] This redox reaction is a key feature of manganese chemistry.[3]

The overall reaction is: 3H₂MnO₄ → 2HMnO₄ + MnO₂ + 2H₂O

This inherent instability is the primary obstacle to the isolation of pure this compound.[3]

Disproportionation of this compound

Perthis compound (HMnO₄): Synthesis and Isolation

In contrast to this compound, perthis compound can be synthesized in aqueous solutions and has been isolated in its dihydrated crystalline form.[5]

Synthesis of Perthis compound Solutions

Several methods have been established for the preparation of perthis compound solutions.

This is the most common method for producing a relatively pure solution of perthis compound.[5]

Experimental Protocol:

-

Reactants: Prepare a solution of barium permanganate (Ba(MnO₄)₂) and a dilute solution of sulfuric acid (H₂SO₄). The use of dilute sulfuric acid is crucial to prevent the formation of the highly explosive anhydride, manganese heptoxide (Mn₂O₇).[5][8]

-

Reaction: Combine the two solutions. A precipitation reaction occurs, forming insoluble barium sulfate (BaSO₄) and aqueous perthis compound (HMnO₄).[5] Ba(MnO₄)₂ + H₂SO₄ → 2HMnO₄ + BaSO₄(s)

-

Separation: Remove the barium sulfate precipitate by filtration, yielding a purple solution of perthis compound.[5]

Other reported methods for perthis compound synthesis include:

-

Ion Exchange: Passing a solution of potassium permanganate (KMnO₄) through a strong cation-exchange resin. This method can produce a dilute aqueous solution with minimal potassium contamination.[4]

-

Reaction with Hydrofluorosilicic Acid: The reaction of potassium permanganate with hydrofluorosilicic acid.[5]

-

Hydrolysis of Manganese Heptoxide: While possible, this method is hazardous and often results in explosions.[5]

Synthesis Routes for Perthis compound

Isolation of Crystalline Perthis compound Dihydrate

While anhydrous perthis compound is too unstable to exist, its dihydrate, HMnO₄·2H₂O, can be isolated as a crystalline solid at low temperatures.[5][9]

Experimental Protocol: Isolation of HMnO₄·2H₂O

-

Preparation of Concentrated Solution: Prepare a concentrated solution of perthis compound using one of the methods described above.

-

Low-Temperature Crystallization: Cool the unstable, concentrated solution to near its freezing point.[9]

-

Isolation: Crystalline perthis compound dihydrate will precipitate from the solution. The purple crystals must be handled at low temperatures as they decompose above 20°C.[9]

Properties and Stability of Manganese Oxoacids

The properties of manganic and perthis compound are summarized below.

| Property | This compound (H₂MnO₄) | Perthis compound (HMnO₄) |

| Manganese Oxidation State | +6 | +7 |

| Appearance | Not isolated; conjugate base (MnO₄²⁻) is green.[3] | Violet solution; crystalline dihydrate is purple.[5][9] |

| Stability | Highly unstable; exists as a transient intermediate.[3] | Unstable in solution and as a dihydrate.[5] Decomposition is accelerated by heat, light, and acids.[5][8] |

| pKa | Not determined due to instability. | Estimated between -2.25 and -4.6, indicating it is a strong acid.[4] |

| Decomposition Products | Disproportionates to HMnO₄ and MnO₂.[3] | Decomposes to manganese dioxide (MnO₂), oxygen (O₂), and water (H₂O).[4][5] The formed MnO₂ catalyzes further decomposition.[5] |

Decomposition of Perthis compound

Solutions of perthis compound are unstable and undergo gradual decomposition.[5]

The decomposition reaction is: 4HMnO₄ → 4MnO₂ + 3O₂ + 2H₂O [4]

This process is autocatalytic, with the initially formed manganese dioxide accelerating further decomposition.[4][5] The stability of the solution is dependent on concentration and temperature, with dilute and cold solutions being relatively more stable.[4]

Decomposition Pathway of Perthis compound

Conclusion

The synthesis and isolation of pure this compound (H₂MnO₄) remain an unresolved challenge in inorganic chemistry due to its intrinsic instability and rapid disproportionation. It is best understood as a transient species generated in-situ from manganate(VI) salts. In contrast, perthis compound (HMnO₄), while also unstable, can be synthesized in solution and isolated as a crystalline dihydrate at low temperatures. For researchers and professionals in drug development, a clear understanding of the distinct properties and synthetic pathways of these two manganese oxoacids is essential for their safe and effective application as powerful oxidizing agents. The protocols and data presented in this guide provide a foundational understanding for further research and application in this area.

References

- 1. quora.com [quora.com]

- 2. quora.com [quora.com]

- 3. This compound|H₂MnO₄|Research Compound [benchchem.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Perthis compound - Wikipedia [en.wikipedia.org]

- 6. Permanganate - Wikipedia [en.wikipedia.org]

- 7. Manganese (VI) has ability to disproportionate in acidic solution. The difference in oxidation states of two ions it forms in acidic solution is _________. [allen.in]

- 8. The correct formula for perthis compound is AHMnO4 class 11 chemistry CBSE [vedantu.com]

- 9. Perthis compound - Sciencemadness Wiki [sciencemadness.org]

An In-depth Technical Guide on the Thermodynamic Properties of Aqueous Manganic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Manganic acid (H₂MnO₄), with manganese in the +6 oxidation state, is a subject of significant interest in chemistry and materials science due to its role as a transient intermediate in various chemical reactions. However, its extreme instability in aqueous solutions presents a considerable challenge to the direct measurement and characterization of its thermodynamic properties. This guide provides a comprehensive overview of the current understanding of aqueous this compound, focusing on its stability, the thermodynamics of its controlling disproportionation reaction, and the experimental considerations for its study. Direct thermodynamic values for aqueous this compound are not available in the literature due to its transient nature. Instead, this document focuses on the thermodynamic landscape of the reactions it undergoes.

The Challenge of this compound Stability

This compound is highly unstable in its pure form and is typically generated in situ through the controlled acidification of stable manganate(VI) salts, such as potassium manganate (K₂MnO₄).[1] The stability of the manganate(VI) ion, the conjugate base of this compound, is highly dependent on pH. It is relatively stable in strongly alkaline solutions but becomes unstable and readily disproportionates in neutral or acidic conditions.[1] This disproportionation is a rapid process, making the isolation and direct thermodynamic characterization of aqueous this compound exceedingly difficult.

The fundamental reaction upon acidification of a manganate(VI) solution is the protonation of the manganate ion (MnO₄²⁻) to form this compound (H₂MnO₄).[1] However, this species is transient and immediately undergoes disproportionation.[1]

Thermodynamics of this compound Disproportionation

The dominant chemical fate of this compound in acidic or neutral aqueous solution is disproportionation into permanganate (containing Mn(VII)) and manganese dioxide (containing Mn(IV)).[1] The overall reaction is:

3 MnO₄²⁻(aq) + 4 H⁺(aq) → 2 MnO₄⁻(aq) + MnO₂(s) + 2 H₂O(l) [1]

The spontaneity of this reaction under acidic conditions is the primary reason for the instability of this compound. The Gibbs free energy change for this reaction is significantly negative, indicating a thermodynamically favorable process.[2]

Quantitative Thermodynamic Data

While direct thermodynamic data for H₂MnO₄(aq) is elusive, the standard electrode potentials for the half-reactions involved in the disproportionation in acidic solution provide insight into the thermodynamics.

| Half-Reaction | Standard Electrode Potential (E°) (V) |

| MnO₄²⁻ + 4H⁺ + 2e⁻ → MnO₂ + 2H₂O | +2.26 |

| MnO₄⁻ + e⁻ → MnO₄²⁻ | +0.56 |

Source:[2]

From these potentials, the standard cell potential (E°cell) and the standard Gibbs free energy change (ΔG°) for the disproportionation reaction can be calculated.

The disproportionation can be broken down into the following steps for calculation:

-

Reduction of Manganate(VI): MnO₄²⁻ + 4H⁺ + 2e⁻ → MnO₂ + 2H₂O (E° = +2.26 V)

-

Oxidation of Manganate(VI): 2(MnO₄²⁻ → MnO₄⁻ + e⁻) (E° = +0.56 V)

The overall reaction is the sum of these two half-reactions. The standard cell potential is E°cell = E°(reduction) - E°(oxidation) = 2.26 V - 0.56 V = +1.70 V.[2]

The standard Gibbs free energy change is then calculated using the formula ΔG° = -nFE°cell, where 'n' is the number of moles of electrons transferred and 'F' is the Faraday constant (96,485 C/mol). For this reaction, n=2.

ΔG° = -2 * 96485 C/mol * 1.70 V = -328,049 J/mol = -328.05 kJ/mol

This large negative value confirms the spontaneous nature of the disproportionation in acidic conditions.[2]

Experimental Protocols for Studying Unstable Intermediates

Direct calorimetric or electrochemical measurements on aqueous this compound are not feasible due to its short lifetime. However, the thermodynamic properties of the reactions it participates in can be studied using various techniques tailored for fast reactions:

-

Stopped-Flow Spectroscopy: This technique allows for the rapid mixing of reactants (e.g., a manganate(VI) solution and an acid) and the monitoring of the reaction progress on a millisecond timescale using UV-Vis spectroscopy. By analyzing the change in absorbance of the reactants and products over time at different temperatures, the rate constants and activation parameters (enthalpy and entropy of activation) can be determined.

-

Electrochemical Methods: Cyclic voltammetry and other transient electrochemical techniques can be used to study the redox behavior of the manganate/permanganate system. By analyzing the peak potentials and currents at various scan rates, it is possible to extract thermodynamic information about the electron transfer processes.

-

Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to model the structure and energetics of this compound and its disproportionation pathway in an aqueous environment. These calculations can provide theoretical estimates of thermodynamic properties like the Gibbs free energy of formation and reaction enthalpies.

Visualizing the Disproportionation of this compound

The following diagrams illustrate the key chemical processes discussed.

Caption: Pathway of this compound generation and disproportionation.

Conclusion

Aqueous this compound remains a challenging species to study directly due to its inherent instability. The thermodynamic landscape is dominated by its rapid disproportionation into permanganate and manganese dioxide, a process that is highly favorable in acidic and neutral solutions. While direct thermodynamic parameters for H₂MnO₄(aq) are not documented, a thorough understanding of the thermodynamics of its disproportionation reaction provides crucial insights into its chemical behavior. Future research employing advanced fast-reaction techniques and computational modeling may further elucidate the properties of this transient but important chemical intermediate.

References

Computational Insights into the Elusive Nature of Manganic Acid (H₂MnO₄)

A Technical Whitepaper for Researchers in Chemistry and Materials Science

December 14, 2025

Abstract

Manganic acid (H₂MnO₄), a manganese oxoacid with manganese in the +6 oxidation state, is a subject of significant interest due to its role as a transient intermediate in various chemical reactions. However, its inherent instability has largely precluded extensive experimental characterization. This technical guide delves into the computational studies that have begun to shed light on the stability, structure, and decomposition pathways of H₂MnO₄. By leveraging theoretical calculations, researchers can probe the properties of this elusive species, providing valuable insights for professionals in materials science, catalysis, and drug development where manganese compounds are of interest.

Introduction

This compound is a highly unstable oxoacid that is not typically isolated in its pure form[1]. Its chemistry is predominantly explored through its more stable conjugate base, the manganate ion (MnO₄²⁻), which is known for its characteristic green color and stability in strongly alkaline aqueous solutions[1]. The generation of H₂MnO₄, usually through the acidification of manganate(VI) salts, is promptly followed by a disproportionation reaction, yielding manganese dioxide (MnO₂) and permanganate (Mn(VII))[1]. This transient nature makes experimental investigation challenging, thus creating a critical need for computational approaches to understand its fundamental properties.

Computational chemistry, particularly methods rooted in density functional theory (DFT) and ab initio calculations, provides a powerful toolkit to investigate the electronic structure, geometry, and energetics of highly reactive molecules like H₂MnO₄. These studies offer a window into the factors governing its instability and the mechanisms of its decomposition.

Computational Methodologies

The theoretical investigation of manganese-containing species is computationally demanding due to the presence of d-electrons and the potential for multiple spin states. The following methodologies are representative of those employed in the study of manganese oxides and related compounds, and are applicable to the study of H₂MnO₄.

| Parameter | Typical Implementation | Rationale |

| Theoretical Framework | Density Functional Theory (DFT) | Provides a good balance between computational cost and accuracy for transition metal systems. |

| Functionals | PBE, PBE+U, B3LYP | The choice of functional is critical. PBE is a common generalized gradient approximation (GGA) functional. The Hubbard U correction (PBE+U) is often necessary to account for strong electron correlation in the d-orbitals of manganese. Hybrid functionals like B3LYP can also provide accurate results. |

| Basis Sets | 6-31G(d,p), SDD | A combination of basis sets is often used, such as Pople-style basis sets for lighter atoms and effective core potentials like the Stuttgart/Dresden (SDD) basis set for manganese to handle relativistic effects. |

| Solvation Models | Polarizable Continuum Model (PCM) | To simulate the behavior in an aqueous solution, implicit solvation models are frequently employed to account for the dielectric effect of the solvent. |

| Simulation Software | VASP, Gaussian, DMol³ | These are widely used software packages for performing quantum chemical calculations on molecular and periodic systems. |

Experimental Protocol: A Generalized Computational Workflow

A typical computational study on the stability of a molecule like H₂MnO₄ would follow these steps:

-

Structure Optimization: An initial guess for the geometry of the H₂MnO₄ molecule is constructed. A geometry optimization calculation is then performed to find the lowest energy structure.

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

Decomposition Pathway Analysis: Potential decomposition pathways are proposed. For H₂MnO₄, this would include the disproportionation reaction.

-

Transition State Search: For each proposed elementary reaction step, a transition state search is conducted to locate the highest energy point along the reaction coordinate.

-

Energy Profile Construction: The energies of the reactant, transition state(s), and products are calculated to construct a reaction energy profile, which provides the activation energy barriers for decomposition.

Computational Results

Direct computational studies detailing the stability of the isolated H₂MnO₄ molecule are not abundant in the literature, reflecting the focus on its aqueous disproportionation and the stability of solid-state manganates. However, from the broader context of computational studies on manganese oxides and aqueous manganese species, several key insights can be drawn.

Geometric and Electronic Structure

Computational models would predict a tetrahedral arrangement of oxygen atoms around the central manganese atom in H₂MnO₄, with two of the oxygens protonated. The Mn-O bond lengths and the O-Mn-O bond angles would be key parameters to determine. It is expected that the Mn=O double bonds would be shorter than the Mn-OH single bonds.

| Parameter | Calculated Value |

| Mn=O Bond Length | Value in Å |

| Mn-OH Bond Length | Value in Å |

| O=Mn=O Bond Angle | Value in degrees |

| HO-Mn-OH Bond Angle | Value in degrees |

| Mulliken Charge on Mn | Value in a.u. |

Stability and Decomposition

The high instability of H₂MnO₄ is a central theme. Computational studies on manganese oxides in acidic conditions have shown that lower Mn oxidation states, which lead to weaker Mn-O bonds, result in poorer stability[2]. While H₂MnO₄ has a high oxidation state (+6), its protonated nature in an acidic or neutral environment facilitates its decomposition.

The primary decomposition pathway is disproportionation:

3H₂MnO₄ → 2HMnO₄ + MnO₂ + 2H₂O

This reaction involves the reduction of one Mn(VI) to Mn(IV) (in MnO₂) and the oxidation of two Mn(VI) to Mn(VII) (in HMnO₄). Computational studies can elucidate the thermodynamics and kinetics of this process by calculating the reaction energies and activation barriers.

The following table is a template for presenting energetic data related to the stability of H₂MnO₄.

| Reaction | ΔE (kcal/mol) | Activation Energy (kcal/mol) |

| H₂MnO₄ → MnO₃ + H₂O | Calculated Value | Calculated Value |

| 3H₂MnO₄ → 2HMnO₄ + MnO₂ + 2H₂O | Calculated Value | Calculated Value |

Visualization of Computational Workflows and Pathways

To better illustrate the processes involved in the computational study of H₂MnO₄, the following diagrams are provided.

Conclusion and Future Outlook

While H₂MnO₄ remains a challenging molecule for experimentalists, computational chemistry offers a viable and insightful path to understanding its intrinsic properties. The current body of research points to its extreme instability, driven by its tendency to disproportionate. Future computational work should focus on a more detailed mapping of the potential energy surface for its decomposition, including the role of solvent molecules in facilitating proton transfer and stabilizing intermediates. Such studies will not only enhance our fundamental understanding of manganese chemistry but also provide valuable data for the design of novel manganese-based catalysts and materials where the formation and decomposition of such transient species are critical.

References

The Disproportionation of Manganic Acid in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manganic acid (H₂MnO₄), a manganese oxoacid with manganese in the +6 oxidation state, is a highly unstable species in aqueous solutions, particularly under neutral or acidic conditions.[1] It readily undergoes a disproportionation reaction, a critical process in manganese chemistry, yielding permanganate (Mn(VII)) and manganese dioxide (Mn(IV)).[1][2] This technical guide provides an in-depth exploration of the core mechanism of this compound disproportionation. It presents a summary of quantitative kinetic data, details of experimental protocols for studying this reaction, and visual representations of the reaction pathway and experimental workflow to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound and its conjugate base, the manganate ion (MnO₄²⁻), are significant intermediates in various chemical and biological redox processes.[1] The stability of the manganate(VI) ion is highly dependent on pH, being relatively stable only in strongly alkaline solutions.[1][2] As the pH is lowered, protonation of the manganate ion to form this compound is followed by a rapid disproportionation. This reaction is a classic example of a redox process where a single species is simultaneously oxidized and reduced.[3][4] Understanding the mechanism and kinetics of this disproportionation is crucial for controlling manganese-based oxidation reactions and for elucidating the role of manganese in various chemical systems.

The Disproportionation Mechanism

In acidic or neutral solutions, this compound (H₂MnO₄), or its mono- or diprotonated forms, is highly unstable and disproportionates into permanganate (MnO₄⁻) and manganese dioxide (MnO₂).[1][2][5] The overall balanced chemical equation for the disproportionation of the manganate ion in an acidic medium is:

3MnO₄²⁻(aq) + 4H⁺(aq) → 2MnO₄⁻(aq) + MnO₂(s) + 2H₂O(l) [5][6][7]

This reaction is thermodynamically favorable in acidic conditions, as indicated by the standard electrode potentials of the half-reactions involved.[6] The reaction proceeds through a proposed intermediate involving a Mn(V) species.[8]

Signaling Pathway of Disproportionation

The following diagram illustrates the proposed mechanism for the disproportionation of manganate in an acidic solution, highlighting the key steps and intermediates.

References

- 1. View of Kinetic Reactions of Disproportionation Reaction under Alkaline Conditions | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]

- 2. This compound|H₂MnO₄|Research Compound [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of the permanganate oxidation of unsaturated compounds. Part II. Stopped-flow kinetic study of the oxidation of acetylenedicarboxylic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. pnnl.gov [pnnl.gov]

- 6. Why does Manganese (VI) disproportionate in acid conditions but not in basic conditions – Write Charlie [ibchem.com]

- 7. Manganese (VI) has ability to disproportionate in acidic solution. The di.. [askfilo.com]

- 8. pubs.acs.org [pubs.acs.org]

Spectroscopic Identification of Transient Manganic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manganic acid (H₂MnO₄) is a highly reactive and transient intermediate in various chemical and biological processes involving manganese. Its fleeting existence makes direct characterization challenging, necessitating the use of rapid spectroscopic techniques. This guide provides a comprehensive overview of the methods employed for the spectroscopic identification of transient this compound, with a focus on UV-Visible spectroscopy coupled with fast kinetics techniques. Detailed experimental protocols, quantitative data from key studies, and visual representations of the underlying chemical pathways are presented to aid researchers in the study of this elusive species.

Introduction

Manganese is an essential element involved in a wide array of biological and chemical redox processes. The various oxidation states of manganese, from Mn(II) to Mn(VII), allow it to participate in complex reaction mechanisms. This compound, with manganese in the +6 oxidation state, is a key, yet transient, intermediate in many of these reactions, particularly in acidic media.[1] Its high reactivity and short lifetime, often in the millisecond range, make conventional spectroscopic methods inadequate for its characterization.[2][3][4]

The primary route to generating and observing transient this compound is through the disproportionation of its conjugate base, the manganate ion (MnO₄²⁻), in an acidic environment.[1][5][6] This process is often studied using stopped-flow spectroscopy, a technique that allows for the rapid mixing of reactants and subsequent time-resolved spectroscopic monitoring of the reaction progress.[2][5][7]

This technical guide will delve into the spectroscopic techniques, experimental design, and data interpretation necessary for the identification and characterization of transient this compound.

Spectroscopic Techniques for Transient Species

The study of short-lived chemical intermediates like this compound relies on spectroscopic techniques capable of acquiring data on a millisecond or even faster timescale.

-

Transient Absorption Spectroscopy (TAS): Also known as flash photolysis, TAS is a pump-probe technique used to measure the absorption spectra of excited states and reaction intermediates.[8] While powerful, for the study of this compound generated through chemical reaction, stopped-flow spectroscopy is more commonly employed.

-

Stopped-Flow Spectroscopy: This is the cornerstone technique for studying the kinetics of fast reactions in solution.[2][3][4] It involves the rapid mixing of two or more reactant solutions, after which the flow is abruptly stopped, and the reaction is monitored in an observation cell using a spectroscopic method, typically UV-Vis absorption. The change in absorbance over time provides kinetic data for the reaction.[2][3]

-

Pulse Radiolysis: This technique is used to generate highly reactive species, such as free radicals and excited states, by irradiating a sample with a short pulse of high-energy electrons.[9] It can be used to study the protonated forms of manganate and other transient manganese species.[8]

-

Raman Spectroscopy: As a vibrational spectroscopy technique, Raman can provide a structural fingerprint of molecules.[10] While challenging for transient species due to weak signals, time-resolved resonance Raman (TR³) spectroscopy can be used to study short-lived intermediates.[10]

Generation and Spectroscopic Properties of Manganate and Transient this compound

The identification of transient this compound is intrinsically linked to the behavior of its conjugate base, the manganate ion (MnO₄²⁻), in acidic solutions. Manganate solutions are characteristically green, and their stability is highly dependent on pH.[1][11] In neutral or acidic conditions, manganate rapidly disproportionates into permanganate (MnO₄⁻, purple) and manganese dioxide (MnO₂, brown precipitate).[1][6]

The key reaction is the disproportionation of manganate(VI), which is believed to proceed through a protonated intermediate, this compound (H₂MnO₄) or its anion (HMnO₄⁻).[5][6]

Reaction Scheme: 3MnO₄²⁻ + 4H⁺ → 2MnO₄⁻ + MnO₂ + 2H₂O

UV-Visible Spectroscopic Signatures

The different oxidation states of manganese exhibit distinct colors and, consequently, unique UV-Visible absorption spectra.[1][3]

| Manganese Species | Oxidation State | Color | Key Absorption Wavelengths (nm) |

| Permanganate (MnO₄⁻) | +7 | Purple | ~520 - 545 |

| Manganate (MnO₄²⁻) | +6 | Green | ~610 |

| Hypomanganate (MnO₄³⁻) | +5 | Blue | - |

| Manganese Dioxide (MnO₂) | +4 | Brown/Black Precipitate | Broad absorption |

| Manganic (Mn³⁺) | +3 | Red-Brown | - |

| Manganous (Mn²⁺) | +2 | Pale Pink | - |

Table 1: Characteristic colors and UV-Vis absorption wavelengths of various manganese species in aqueous solution.[1][3][12]

The spectroscopic identification of transient this compound is primarily achieved by monitoring the decay of the manganate ion at approximately 610 nm and the simultaneous formation of the permanganate ion at around 520 nm.[5]

Experimental Protocols

Preparation of Manganate(VI) Solution

A stable stock solution of manganate(VI) is required for kinetic studies.

Materials:

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Distilled or deionized water

Procedure:

-

Weigh a precise amount of potassium permanganate and a small pellet of sodium hydroxide.

-

Dissolve the solids in a minimal amount of distilled water in a beaker.

-

Gently warm the solution on a hot plate until it approaches dryness. The formation of green manganate is spontaneous and quantitative.

-

Quantitatively transfer the solid manganate to a volumetric flask using a standardized NaOH solution (e.g., 0.2 N NaOH) to ensure a basic environment and prevent premature disproportionation.

-

Dilute to the mark with distilled water to achieve the desired concentration of manganate in a basic solution.

Stopped-Flow Kinetic Analysis of Manganate Disproportionation

Instrumentation:

-

Stopped-flow spectrophotometer equipped with a UV-Vis detector.

-

Drive syringes for reactant solutions.

-

Mixing chamber.

-

Observation cell.

-

Data acquisition system.

Reactant Solutions:

-

Syringe A: Manganate(VI) solution prepared as described in section 4.1.

-

Syringe B: Acidic solution (e.g., dilute HClO₄ or H₂SO₄) of known concentration.

Procedure:

-

Load the manganate solution into one drive syringe and the acidic solution into the other.

-

Set the spectrophotometer to monitor the absorbance changes at key wavelengths, typically 610 nm (for manganate disappearance) and 520 nm (for permanganate appearance).[5]

-

Initiate the stopped-flow experiment. The drive mechanism will rapidly push the reactants from the syringes into the mixing chamber and then into the observation cell.

-

The flow is abruptly stopped, and the data acquisition system records the change in absorbance as a function of time.

-

Repeat the experiment with varying concentrations of the acid to determine the reaction order with respect to H⁺.

Data Presentation and Interpretation

The kinetic data obtained from stopped-flow experiments are crucial for elucidating the reaction mechanism and inferring the presence of transient intermediates like this compound.

Kinetic Data

The disproportionation of manganate in acidic solution has been shown to follow pseudo-first-order kinetics with respect to the disappearance of manganate and second-order kinetics for the appearance of permanganate.[5] The rate constants are dependent on the hydrogen ion concentration.[5]

| Wavelength Monitored (nm) | Observed Species | Rate Law | Dependence on [H⁺] |

| 610 | Manganate (disappearance) | Pseudo-first-order | First-order |

| 520 | Permanganate (appearance) | Second-order | First-order |

Table 2: Summary of kinetic observations for the disproportionation of manganate in acidic solution.[5]

Activation parameters for the reaction have also been determined, with a reported activation enthalpy (ΔH*) of 11.8 ± 1.2 kcal/mol for the formation of permanganate.[5]

Visualizing Reaction Pathways and Workflows

Graphviz diagrams can be used to illustrate the proposed reaction mechanism and the experimental workflow.

Proposed Reaction Pathway for Manganate Disproportionation

Caption: Proposed reaction pathway for the acid-catalyzed disproportionation of manganate.

Experimental Workflow for Stopped-Flow Analysis

Caption: Experimental workflow for the stopped-flow kinetic analysis of this compound formation.

Conclusion

The spectroscopic identification of transient this compound is a challenging yet crucial aspect of understanding manganese chemistry. Through the application of rapid kinetic techniques, particularly stopped-flow UV-Vis spectroscopy, the formation and decay of this elusive species can be inferred from the disproportionation of manganate in acidic solutions. By monitoring the characteristic spectral changes of the involved manganese species and analyzing the reaction kinetics, researchers can gain valuable insights into the reaction mechanisms. The protocols and data presented in this guide offer a foundational framework for professionals in research and drug development to explore the role of transient manganese species in their respective fields.

References

- 1. pnnl.gov [pnnl.gov]

- 2. Stopped-flow - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. agilent.com [agilent.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. eprints.hud.ac.uk [eprints.hud.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Pulse Radiolysis Studies for Mechanism in Biochemical Redox Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Raman spectroscopy - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. uv visible light absorption spectrum of manganese complexes spectra of hexaaquamanganese(II) complex ions manganate(VI) charge transfer complex ion hexaaquamanganese(III) ion Doc Brown's chemistry revision notes [docbrown.info]

An In-depth Technical Guide on the Role of Manganic Acid in Manganese Oxidation State Transitions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganese (Mn) is a first-row transition metal renowned for its rich redox chemistry, capable of existing in multiple oxidation states from -3 to +7.[1] The most common and biologically relevant states are Mn(II), Mn(III), and Mn(IV).[2] Higher oxidation states, such as Mn(VI) and Mn(VII), are potent oxidizing agents and play a crucial role in various chemical syntheses and environmental processes. This guide focuses on the pivotal, albeit transient, role of manganic acid (H₂MnO₄) and its conjugate base, the manganate ion (MnO₄²⁻), in facilitating transitions between manganese's diverse oxidation states. Understanding these transitions is critical for applications ranging from synthetic chemistry to the design of manganese-based therapeutics and contrast agents.

This compound and the Manganate(VI) Ion

This compound (H₂MnO₄) is a highly unstable oxoacid where manganese is in the +6 oxidation state.[3] It is rarely isolated in its pure form and is primarily considered a transient intermediate.[3] Its chemistry is predominantly explored through its more stable salts, known as manganates, such as potassium manganate (K₂MnO₄).

The manganate ion (MnO₄²⁻) is the conjugate base of this compound and is characterized by a distinctive deep green color.[3] It is stable only in strongly alkaline aqueous solutions (pH ≥ 13).[4] In neutral or acidic conditions, the manganate ion readily undergoes disproportionation, a key reaction in manganese chemistry.[3][5]

Key Oxidation State Transitions Involving Manganate(VI)

The Mn(VI) state, embodied by the manganate ion, is a central hub in the redox landscape of manganese, primarily connecting the more stable Mn(IV) and Mn(VII) states.

Formation of Manganate(VI) from Manganese(IV)

The industrial production of potassium permanganate (KMnO₄) begins with the oxidation of manganese dioxide (MnO₂) in a strongly alkaline medium. This process involves heating MnO₂ with a strong base like potassium hydroxide (KOH) in the presence of an oxidizing agent (e.g., O₂ from the air or potassium nitrate).[6]

Reaction: 2 MnO₂(s) + 4 KOH(aq) + O₂(g) → 2 K₂MnO₄(aq) + 2 H₂O(l)

In this reaction, manganese is oxidized from the +4 state in MnO₂ to the +6 state in the manganate ion (MnO₄²⁻).

Disproportionation of Manganate(VI)

The most significant role of this compound/manganate in oxidation state transitions is its disproportionation reaction. When a solution containing manganate(VI) ions is acidified, the green color disappears, and the solution turns purple due to the formation of permanganate (MnO₄⁻, Mn(VII)), accompanied by the precipitation of brown manganese dioxide (MnO₂, Mn(IV)).[5][7]

Overall Reaction in Acidic/Neutral Solution: 3 MnO₄²⁻(aq) + 4 H⁺(aq) → 2 MnO₄⁻(aq) + MnO₂(s) + 2 H₂O(l)

This reaction is a classic example of disproportionation, where a single species is simultaneously oxidized and reduced.[8]

-

Oxidation: Mn(VI) in MnO₄²⁻ is oxidized to Mn(VII) in MnO₄⁻.

-

Reduction: Mn(VI) in MnO₄²⁻ is reduced to Mn(IV) in MnO₂.

The kinetics of this disproportionation have been studied using stopped-flow techniques. The disappearance of manganate (monitored at 610 nm) follows a pseudo-first-order rate law, while the appearance of permanganate (monitored at 520 nm) is governed by a second-order rate law.[9] Both rates show a first-order dependence on the hydrogen ion concentration, indicating that the protonation of the manganate ion to form this compound (H₂MnO₄) or the hydrogenmanganate ion (HMnO₄⁻) is a critical step in the reaction mechanism.[9]

Quantitative Data

The transitions between manganese oxidation states are governed by their standard reduction potentials. These values are crucial for predicting the spontaneity of redox reactions under various conditions.

| Half-Reaction (Acidic Solution) | Standard Reduction Potential (E°) (V) | Reference(s) |

| MnO₄⁻ + 8H⁺ + 5e⁻ → Mn²⁺ + 4H₂O | +1.51 | [10] |

| MnO₄⁻ + 4H⁺ + 3e⁻ → MnO₂ + 2H₂O | +1.70 | [11] |

| MnO₄²⁻ + 4H⁺ + 2e⁻ → MnO₂ + 2H₂O | +2.26 | [5] |

| MnO₄⁻ + e⁻ → MnO₄²⁻ | +0.56 | [5] |

| Mn³⁺ + e⁻ → Mn²⁺ | +1.51 | |

| MnO₂ + 4H⁺ + 2e⁻ → Mn²⁺ + 2H₂O | +1.23 | [11] |

| Half-Reaction (Alkaline Solution) | Standard Reduction Potential (E°) (V) | Reference(s) |

| MnO₄⁻ + 2H₂O + 3e⁻ → MnO₂ + 4OH⁻ | +0.59 | |

| MnO₄⁻ + e⁻ → MnO₄²⁻ | +0.54 | [12] |

| MnO₄²⁻ + 2H₂O + 2e⁻ → MnO₂ + 4OH⁻ | +0.60 | |

| MnO₄²⁻ + e⁻ → MnO₄³⁻ | +0.18 | [12] |

Note: Values can vary slightly depending on the source and experimental conditions.

Experimental Protocols

Preparation of Potassium Manganate (K₂MnO₄)

This protocol describes the synthesis of potassium manganate from potassium permanganate, demonstrating the reduction of Mn(VII) to Mn(VI).

Materials:

-

Potassium permanganate (KMnO₄), powdered

-

Potassium hydroxide (KOH)

-

Distilled water

-

Evaporating dish

-

Hot plate

-

Stirring rod/thermometer

-

Ice-salt bath

-

Sintered glass funnel or Gooch crucible

Procedure:

-

Prepare a solution by dissolving 10 g of KOH in 10 ml of distilled water in a small evaporating dish.

-

Add 10 g of powdered KMnO₄ to the KOH solution.

-

Gently heat the mixture on a hot plate, stirring constantly with a thermometer. Maintain the temperature between 120-140°C.

-

Continue heating for 10-15 minutes, or until the purple color of permanganate has completely changed to a deep green, indicating the formation of manganate. The product will begin to separate as a black, coarse solid.

-

Cool the mixture and add a cold solution of 10 g of KOH in 10 ml of water, stirring to combine.

-

Thoroughly cool the mixture in an ice-salt bath to 0°C and let it stand for 15 minutes to maximize crystallization.

-

Filter the solid product using a sintered glass funnel or Gooch crucible.

-

Drain the crystals thoroughly and dry them in a vacuum desiccator over solid alkali. The resulting potassium manganate is deliquescent and should be stored in a tightly sealed container.

Spectrophotometric Monitoring of Manganate Disproportionation

This protocol outlines how to observe the disproportionation of manganate(VI) to permanganate(VII) and manganese(IV) oxide using UV-Vis spectroscopy.

Materials:

-

Potassium manganate (K₂MnO₄) solution (prepared in a strongly basic solution, e.g., 1 M NaOH)

-

Dilute acid (e.g., 0.1 M H₂SO₄)

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Calibrate the spectrophotometer using a blank of deionized water.

-

Record the absorption spectrum of the initial K₂MnO₄ solution. The characteristic peak for the green manganate(VI) ion is around 610 nm.[9]

-

To initiate disproportionation, acidify a sample of the manganate solution by adding a small amount of dilute acid.

-

Immediately record the absorption spectra at timed intervals.

-

Observe the decrease in absorbance at ~610 nm (disappearance of manganate) and the increase in absorbance at ~520-545 nm (appearance of the purple permanganate ion).[9][13]

-

Plot absorbance versus time for both wavelengths to visualize the reaction kinetics.

Visualizations

Logical Flow of Manganese Oxidation State Transitions

Caption: Key transitions between manganese oxidation states.

Experimental Workflow for Manganate Disproportionation Analysis

References

- 1. Manganese - Wikipedia [en.wikipedia.org]

- 2. portlandpress.com [portlandpress.com]

- 3. This compound|H₂MnO₄|Research Compound [benchchem.com]

- 4. Science made alive: Chemistry/Solutions [woelen.homescience.net]

- 5. Why does Manganese (VI) disproportionate in acid conditions but not in basic conditions – Write Charlie [ibchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. allen.in [allen.in]

- 8. Manganese transition metal Chemistry manganese(II) Mn2+ complex ions MnO4- manganate(VII) 'permanganate' manganese(IV) oxide MnO2 redox chemical reactions principal oxidation states +2 +4 +6 +7 balanced equations Technetium Rhenium Bohrium GCE AS A2 IB A level inorganic chemistry revision notes [docbrown.info]

- 9. pubs.acs.org [pubs.acs.org]

- 10. At 298 K, the standard reduction potentials are 1.51 V for `MnO_(4)^(-) | Mn^(2+), 1.36 V` for `Cl^(2) | Cl^(-)`, 1.07 V for `Br_(2)|Br^(-),` and 0.54 V for `I_(2)|I^(-)`. At pH=3, permanganate is expected to oxidize `((RT)/(F) = 0.059V)`: [allen.in]

- 11. thermodynamics - Standard reduction potential of MnO4-/MnO2 couple - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

Theoretical pKa Calculations for Manganic Acid: An In-depth Technical Guide

For Immediate Release

A Comprehensive Whitepaper on the Theoretical Determination of Acid Dissociation Constants for Manganic Acid (H₂MnO₄)

This technical guide provides a comprehensive overview of the theoretical methodologies for calculating the acid dissociation constants (pKa) of this compound. Aimed at researchers, scientists, and professionals in drug development, this document outlines the core computational chemistry approaches, data presentation strategies, and relevant logical workflows. Given the inherent instability of this compound, theoretical calculations offer the most viable pathway to understanding its acid-base properties, which are crucial for predicting its behavior in various chemical and biological systems.

Introduction to this compound and its pKa

This compound (H₂MnO₄) is a manganese oxoacid in which manganese exists in the +6 oxidation state.[1][2] This compound is highly unstable and is typically studied through its more stable manganate salts (e.g., K₂MnO₄).[1] When generated in situ, usually by the acidification of manganate(VI) salts, this compound rapidly undergoes disproportionation.[1]

The acid dissociation constant (pKa) is a fundamental parameter that quantifies the strength of an acid in solution. For a diprotic acid like this compound, there are two pKa values corresponding to the successive loss of its two protons:

-

pKa₁: H₂MnO₄ ⇌ HMnO₄⁻ + H⁺

-

pKa₂: HMnO₄⁻ ⇌ MnO₄²⁻ + H⁺

Direct experimental measurement of these pKa values is challenging due to the compound's transient nature.[1] Consequently, theoretical and computational methods are the primary tools for estimating the acidity of this compound.[1] These calculations are vital for understanding the pH-dependent speciation of manganese(VI) and its potential reactivity and role in various chemical and biological environments.

Theoretical Methodologies for pKa Calculation

The theoretical calculation of pKa values for molecules like this compound relies on quantum mechanical methods to determine the Gibbs free energy change (ΔG) of the deprotonation reaction in solution. Density Functional Theory (DFT) is a widely used and effective approach for this purpose.[3][4][5]

The Direct Method

The direct method calculates the Gibbs free energy change of the acid dissociation reaction directly in the solvated phase.[4] The pKa is then determined using the following equation:

pKa = ΔG°aq / (2.303 * RT)

where:

-

ΔG°aq is the standard Gibbs free energy change of the reaction HA(aq) ⇌ A⁻(aq) + H⁺(aq).

-

R is the universal gas constant.

-

T is the temperature in Kelvin.

The free energies of the acid (HA) and its conjugate base (A⁻) are calculated using a combination of DFT and a continuum solvation model.[4] The free energy of the solvated proton (H⁺) is a critical parameter that is often empirically determined for a specific level of theory and solvation model to reproduce experimental pKa values for a training set of known acids.[4]

Thermodynamic Cycles

Thermodynamic cycles can also be employed to calculate the free energy of deprotonation in solution by breaking it down into more manageable computational steps, such as gas-phase deprotonation and the solvation of the individual species. This approach can sometimes minimize errors associated with direct calculations, especially for charged species.[5]

Key Computational Considerations

-

Choice of Functional: Hybrid functionals, such as B3LYP and M06-2X, are commonly used for pKa calculations.[3] The M06-2X functional, in particular, has shown good accuracy in various pKa prediction studies.[3]

-

Basis Set: A sufficiently large and flexible basis set is crucial for accurate results. Triple-ζ basis sets with diffuse and polarization functions (e.g., 6-311++G(d,p)) are often a good starting point.[6]

-

Solvation Model: The accurate representation of solvent effects is paramount. Implicit continuum solvation models, such as the Solvation Model based on Density (SMD) or the Conductor-like Polarizable Continuum Model (CPCM), are widely used to approximate the bulk solvent environment.[3][4][7] For higher accuracy, explicit solvent molecules can be included in the quantum mechanical calculation to model specific solute-solvent interactions like hydrogen bonding.[3]

-

Data-Augmented Approaches: For transition metal complexes, combining semiempirical quantum chemistry methods (like GFN2-xTB) with machine learning models trained on experimental and DFT data can offer a rapid and accurate alternative for pKa prediction.[8][9][10]

Data Presentation

Quantitative results from theoretical pKa calculations should be summarized in clear, well-structured tables to allow for easy comparison of different computational methods and with any available experimental data.

Table 1: Theoretical pKa Values for this compound

| Computational Method | Functional | Basis Set | Solvation Model | Calculated pKa₁ | Calculated pKa₂ |

|---|---|---|---|---|---|

| Direct Method | M06-2X | 6-311++G(d,p) | SMD | Value | Value |

| Direct Method | B3LYP | 6-311++G(d,p) | SMD | Value | Value |

| Thermodynamic Cycle | M06-2X | 6-311++G(d,p) | CPCM | Value | Value |

| Additional Methods | ... | ... | ... | ... | ... |

Table 2: Comparison with Experimental Data (if available)

| Species | Theoretical pKa (Best Estimate) | Experimental pKa | Reference |

|---|---|---|---|

| H₂MnO₄ (pKa₁) | Value | Not Available | - |

| HMnO₄⁻ (pKa₂) | Value | Not Available | - |

Experimental Protocols for pKa Determination

While direct measurement for this compound is problematic, general experimental protocols for pKa determination are well-established for stable compounds. These methods typically involve monitoring a pH-dependent property.

Potentiometric Titration

This is a classic method where a solution of the acid is titrated with a strong base, and the pH is monitored with a pH meter. The pKa is determined from the midpoint of the titration curve.

Methodology:

-

Prepare a standard solution of the acid of interest.

-

Calibrate a pH meter with standard buffer solutions.

-

Titrate the acid solution with a standardized solution of a strong base (e.g., NaOH) in small increments.

-

Record the pH after each addition of the titrant.

-

Plot the pH versus the volume of base added.

-

The pH at the half-equivalence point corresponds to the pKa of the acid.

UV-Vis Spectrophotometry

This method is suitable if the acidic and basic forms of the compound have different UV-Vis absorption spectra.

Methodology:

-

Prepare a series of buffer solutions with known pH values.

-

Dissolve a constant amount of the compound in each buffer solution.

-

Measure the absorbance spectrum for each solution.

-

Identify a wavelength where the absorbance of the acidic and basic forms differs significantly.

-

Plot the absorbance at this wavelength against the pH.

-

The resulting sigmoidal curve can be analyzed to determine the pKa, which is the pH at the inflection point.[11]

Capillary Electrophoresis

Capillary electrophoresis separates molecules based on their charge and size. The effective mobility of a compound changes with pH as its ionization state changes.

Methodology:

-

Prepare a series of background electrolytes with different pH values.

-

Inject a sample of the compound into the capillary for each background electrolyte.

-

Measure the electrophoretic mobility of the compound at each pH.

-

Plot the effective mobility versus pH.

-

The pKa is determined from the inflection point of the resulting sigmoidal curve.[11]

Challenges for this compound: The primary challenge for all experimental methods is the rapid disproportionation of this compound in solution, which would prevent accurate and reproducible measurements.[1] Any experimental attempt would require specialized rapid-mixing techniques and fast detection methods to observe the species before it decomposes.

Visualizations

Diagrams are essential for illustrating complex workflows and relationships. The following diagrams, generated using Graphviz, depict key aspects of the theoretical pKa calculation for this compound.

Caption: Workflow for theoretical pKa calculation of this compound.

Caption: Stepwise dissociation pathway of this compound.

Caption: Logical relationship between pH, pKa, and manganese speciation.

References

- 1. This compound|H₂MnO₄|Research Compound [benchchem.com]

- 2. This compound | H2MnO4 | CID 6391572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Accurate and rapid prediction of pKa of transition metal complexes: semiempirical quantum chemistry with a data-augmented approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. [PDF] Accurate and rapid prediction of pKa of transition metal complexes: semiempirical quantum chemistry with a data-augmented approach. | Semantic Scholar [semanticscholar.org]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

historical perspectives on the discovery of manganates

An In-depth Technical Guide on the Historical Perspectives of the Discovery of Manganates

Abstract

Manganates, inorganic compounds centered on the manganese atom, have a rich and storied history that mirrors the evolution of chemistry itself. From their use as pigments in prehistoric art to their role as key intermediates in modern industrial processes, the journey to understanding these compounds has been marked by serendipitous discoveries, meticulous scientific inquiry, and technological innovation. This technical guide provides a comprehensive historical perspective on the discovery of manganates, intended for researchers, scientists, and professionals in drug development. It details the key milestones, the scientists involved, and the experimental foundations that led to our current understanding of manganate chemistry, presenting quantitative data in structured tables and illustrating conceptual pathways with detailed diagrams.

Pre-Scientific Era: Ancient Uses of Manganese Compounds

The history of manganese compounds predates their chemical identification by millennia. Early humans, as far back as 30,000 years ago, used manganese dioxide (pyrolusite) as a black pigment for cave paintings, valued for its permanence and stability.[1][2] The black figures in the renowned Lascaux caves in France are a testament to this ancient application.[3] Later, Egyptian and Roman glassmakers employed manganese dioxide for its unique ability to decolorize glass by neutralizing the greenish tint caused by iron impurities, earning it the moniker "glassmakers' soap".[3][4] This long history of practical application laid the groundwork for its eventual scientific investigation.

The First Chemical Observation: Glauber's "Chameleon Mineral"

The first documented chemical synthesis and observation of a manganate compound is credited to the German-Dutch alchemist Johann Rudolf Glauber in 1659.[5][6] While experimenting with the mineral pyrolusite (MnO₂), Glauber fused it with potassium carbonate (K₂CO₃). Upon dissolving the resulting mixture in water, he observed a remarkable series of color changes: the solution first turned green, then slowly shifted to violet and finally red.[5][6] This phenomenon, now famously known as the "chemical chameleon" reaction, was the first recorded creation of potassium manganate (K₂MnO₄), which is green, and its subsequent transformation into the purple potassium permanganate (KMnO₄).[6] Glauber's work, though lacking a modern chemical explanation, marked the beginning of manganate chemistry.

The Isolation of an Element: Scheele and Gahn

For over a century after Glauber's work, the fundamental nature of pyrolusite remained a mystery. In the 1770s, the brilliant German-Swedish chemist Carl Wilhelm Scheele turned his attention to the mineral.[7] Through his studies, Scheele demonstrated that pyrolusite contained a new, unidentified element, though he was unable to isolate it himself.[7][8] He recognized it as a distinct "earth" (oxide) and, in 1774, sent a sample to his friend and collaborator, the Swedish chemist Johan Gottlieb Gahn.[4][8] That same year, Gahn succeeded where Scheele could not, isolating the new metal by reducing manganese dioxide with carbon in a furnace.[3][4][9] This discovery formally established manganese as a new element and provided the elemental basis for understanding manganates.

| Table 1: Key Milestones in the Discovery of Manganates | |||

| Date | Scientist(s) | Discovery / Contribution | Significance |

| Ancient Times | Unknown Artisans | Use of pyrolusite (MnO₂) as a pigment and in glassmaking.[2][4] | First practical application of manganese compounds. |

| 1659 | Johann R. Glauber | Fused pyrolusite with potassium carbonate, creating a green solution that turned purple.[5][6] | First documented synthesis of manganate and permanganate. |

| 1774 | Carl W. Scheele | Determined that pyrolusite contained a new, undiscovered element.[7][8] | Recognized manganese as a distinct substance. |

| 1774 | Johan G. Gahn | Isolated metallic manganese by reducing MnO₂ with carbon.[4][9] | First isolation of the element manganese. |

| 1831 | Eilhard Mitscherlich | Noted that manganates are isostructural with sulfates and chromates.[10] | Provided early structural insights into the manganate ion. |

| Mid-1800s | Henry B. Condy | Developed and patented "Condy's Fluid," a disinfectant based on permanganates.[5][6] | First major commercial application of permanganates. |

Chemical Characterization and Synthesis Protocols

Following the isolation of manganese, efforts shifted towards understanding the chemical nature of its compounds, including the green manganate and purple permanganate species observed by Glauber. Manganates are now understood to be salts containing the tetraoxidomanganate(2-) anion (MnO₄²⁻), where manganese exists in the +6 oxidation state.[10]

Historical Synthesis and Reaction Pathways

Glauber's original experiment involved the high-temperature fusion of an alkali (potassium carbonate) with manganese dioxide. This process oxidizes the manganese from the +4 state in MnO₂ to the +6 state in manganate. The subsequent color change to purple results from the disproportionation of the manganate(VI) ion in a neutral or acidic aqueous solution into permanganate(VII) and manganese(IV) dioxide.[10]

Experimental Protocols

While detailed protocols from the 17th century are not available, the fundamental chemistry remains the basis for modern preparations.

Protocol 1: Historical Method Principle (Glauber, 1659)

-

Objective: To replicate the formation of potassium manganate as first observed by Glauber.

-

Methodology:

-

A mixture of finely powdered pyrolusite (manganese dioxide, MnO₂) and an alkali such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) is prepared.[5][6]

-

The mixture is placed in a crucible and heated strongly until it fuses into a solid mass.[6] An oxidizing agent (like potassium nitrate or air) is required for the reaction.[10]

-

After cooling, the solid mass is extracted and dissolved in a small amount of water.

-

Observation: A deep green solution of potassium manganate (K₂MnO₄) is formed.[5] This solution is only stable under highly alkaline conditions.[10] Upon standing or dilution, it disproportionates, slowly forming purple potassium permanganate (KMnO₄) and a brown precipitate of manganese dioxide (MnO₂).[10]

-

| Table 2: Modern Industrial Synthesis of Potassium Manganate | |

| Parameter | Value / Condition |

| Reactants | Manganese dioxide (MnO₂), Potassium Hydroxide (KOH), Oxygen (from air).[10] |

| KOH Concentration | Molten or concentrated solution (>65% w/w).[10][11] |

| Temperature | 200°C - 300°C.[11] |

| Reaction | 2 MnO₂ + 4 KOH + O₂ → 2 K₂MnO₄ + 2 H₂O.[10] |

| Product | Potassium Manganate (K₂MnO₄), an intermediate for producing KMnO₄.[10] |

| Significance | This two-step process (MnO₂ to K₂MnO₄, then K₂MnO₄ to KMnO₄) remains the primary industrial route for permanganate production.[5] |

Protocol 2: Modern Laboratory Preparation of Potassium Manganate

-

Objective: To prepare potassium manganate via the reduction of potassium permanganate.

-

Methodology:

-

A concentrated solution of potassium hydroxide (5–10 M) is prepared.[10]

-

Potassium permanganate (KMnO₄) is slowly added to the stirred, concentrated hydroxide solution.

-

The mixture is stirred for an extended period (e.g., 24 hours) or gently heated to accelerate the reaction.[10]

-

Reaction: 4 MnO₄⁻ + 4 OH⁻ → 4 MnO₄²⁻ + 2 H₂O + O₂.[10]

-

Observation: The purple color of the permanganate fades and is replaced by the characteristic deep green of the manganate ion. The green potassium manganate can then be precipitated and collected.

-

Conclusion

The historical path to understanding manganates is a compelling narrative of scientific progress, beginning with ancient craft applications and progressing through alchemical curiosities to the rigorous isolation of a new element and the elucidation of its complex chemistry. The initial observations by Glauber, followed by the foundational work of Scheele and Gahn, unlocked a new area of inorganic chemistry. These early discoveries have culminated in robust industrial processes that produce manganates and permanganates for a vast array of modern applications, from chemical synthesis and water treatment to their use as powerful oxidizing agents in research and development. The journey from a mysterious pigment to a well-defined chemical entity underscores the power of observation and systematic investigation in science.

References

- 1. Manganese | History, Uses, Facts, Physical & Chemical Characteristics [periodic-table.com]

- 2. briandcolwell.com [briandcolwell.com]

- 3. Manganese - Wikipedia [en.wikipedia.org]

- 4. Manganese: history and industry development-Metalpedia [metalpedia.asianmetal.com]

- 5. All About Discovery Of KMnO4 [unacademy.com]

- 6. Potassium permanganate - Wikipedia [en.wikipedia.org]

- 7. Carl Wilhelm Scheele | Biography, Discoveries, & Facts | Britannica [britannica.com]

- 8. Carl Wilhelm Scheele - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Manganate - Wikipedia [en.wikipedia.org]

- 11. US5011672A - Process for producing potassium manganate - Google Patents [patents.google.com]

manganic acid as an intermediate in permanganate reactions

An in-depth technical guide for researchers, scientists, and drug development professionals.

Manganic acid, or more broadly, manganese in the +6 oxidation state, is a pivotal intermediate in the reduction of permanganate (Mn(VII)). The overall reaction pathway and the final products are highly dependent on the pH of the solution and the nature of the reducing agent.[1]

-

In Acidic Medium: Permanganate is typically reduced to the pale pink manganese(II) ion (Mn²⁺). The reaction proceeds through a series of manganese intermediates, including Mn(VI), Mn(V), Mn(IV), and Mn(III).[2] The overall half-reaction is: MnO₄⁻(aq) + 8H⁺(aq) + 5e⁻ → Mn²⁺(aq) + 4H₂O(l)[3]

-

In Neutral Medium: The reduction of permanganate generally leads to the formation of a brown precipitate of manganese dioxide (MnO₂), where manganese is in the +4 oxidation state.[3] The half-reaction is: MnO₄⁻(aq) + 2H₂O(l) + 3e⁻ → MnO₂(s) + 4OH⁻(aq)[3]

-

In Alkaline Medium: In a basic environment, permanganate is first reduced to the green manganate ion (MnO₄²⁻, Mn(VI)).[3] With a stronger reducing agent or over time, this can be further reduced to MnO₂. The initial one-electron reduction is: MnO₄⁻(aq) + e⁻ → MnO₄²⁻(aq)[3]

The formation of manganate (the conjugate base of this compound) is a key first step in many alkaline permanganate oxidations.[4] The subsequent fate of this Mn(VI) intermediate—whether it disproportionates or is further reduced—is critical in determining the reaction products.

The following diagram illustrates the general stepwise reduction of permanganate in different pH conditions, highlighting the central role of the Mn(VI) state.

References

Methodological & Application

Manganic Acid Derivatives as Selective Oxidizing Agents: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manganic acid (H₂MnO₄), with manganese in the +6 oxidation state, is a powerful oxidizing agent. However, it is highly unstable and exists only as a transient intermediate in aqueous solutions.[1] Its practical application in a pure, isolated form is not feasible due to its rapid disproportionation into permanganate (MnO₄⁻, Mn(VII)) and manganese dioxide (MnO₂, Mn(IV)), particularly under neutral or acidic conditions.[1] The chemistry of this compound is therefore primarily explored through its more stable and widely utilized derivatives: permanganates (salts of perthis compound, HMnO₄) and manganese dioxide.

This document provides detailed application notes and protocols for the use of potassium permanganate (KMnO₄) and manganese dioxide (MnO₂) as selective oxidizing agents in organic synthesis. While KMnO₄ is a highly potent and versatile oxidant, MnO₂ offers greater selectivity for certain substrates, such as allylic and benzylic alcohols.[2][3][4][5][6]

Disproportionation of this compound

The inherent instability of this compound is a key feature of its chemistry. The following diagram illustrates its disproportionation pathway.

Caption: Disproportionation of this compound.

Potassium Permanganate (KMnO₄) as an Oxidizing Agent

Potassium permanganate is a strong, versatile, and inexpensive oxidizing agent.[7] Its reactivity and selectivity can be tuned by controlling the reaction conditions such as temperature, pH, and the solvent system.[8][9]

Oxidation of Alcohols

Potassium permanganate can oxidize primary and secondary alcohols. Primary alcohols are typically oxidized to carboxylic acids, while secondary alcohols yield ketones.[5][10][11]

General Workflow for Alcohol Oxidation:

Caption: General experimental workflow for alcohol oxidation.

Quantitative Data for Alcohol Oxidation with KMnO₄

| Substrate | Product | Reagents & Conditions | Yield (%) | Reference |

| Octan-1-ol | Octanoic Acid | KMnO₄/CuSO₄·5H₂O/KOH, Dichloromethane | 82-94 | [8] |

| Benzyl Alcohol | Benzaldehyde | KMnO₄, Phase Transfer Catalyst, Toluene, RT | >90 | [7] |

| Substituted Benzyl Alcohols | Corresponding Benzaldehydes | KMnO₄, Phase Transfer Catalyst, Ethyl Acetate, 30°C | >90 | [7] |

| Benzyl Alcohol | Benzaldehyde | KMnO₄, 18-crown-6, Benzene | High | [12][13] |

Experimental Protocol: Oxidation of a Primary Alcohol to a Carboxylic Acid [8]

-

Reagent Preparation: Prepare a solid mixture of KMnO₄, CuSO₄·5H₂O, and KOH.

-

Reaction Setup: To a solution of the primary alcohol (e.g., octan-1-ol) in an organic solvent such as dichloromethane, add the solid oxidant mixture.

-

Reaction Execution: Stir the suspension vigorously at room temperature.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture through celite. The filtrate can be treated with formic acid or saturated aqueous NaHSO₃ to quench any remaining oxidant.

-

Isolation: Extract the product with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

Oxidation of Alkenes

The oxidation of alkenes with KMnO₄ can lead to different products depending on the reaction conditions. Cold, dilute, and alkaline or neutral conditions typically yield syn-diols, while hot, concentrated, and acidic or basic conditions lead to the cleavage of the carbon-carbon double bond to form ketones, carboxylic acids, or carbon dioxide.[9][14][15][16]

Reaction Pathways for Alkene Oxidation with KMnO₄:

Caption: Oxidation pathways of alkenes with KMnO₄.

Quantitative Data for Alkene Oxidation with KMnO₄

| Substrate | Product | Reagents & Conditions | Yield (%) | Reference |

| 4-Methyl-2,2-dimethyl-1H-1,5-benzodiazepine derivative | Corresponding Aldehyde | Aqueous KMnO₄ in THF, 40°C | 78.7 | [1] |

| Cyclohexene | cis-1,2-Cyclohexanediol | Cold, dilute, alkaline KMnO₄ | - | [17][18] |

| Styrene | Benzoic acid and CO₂ | Hot, concentrated, acidic KMnO₄ | - | [19] |

Experimental Protocol: syn-Dihydroxylation of Cyclohexene [17]

-

Reaction Setup: In a round-bottom flask, dissolve cyclohexene in a dilute aqueous solution of sodium hydroxide (e.g., 0.1 M).

-

Cooling: Cool the flask to 0°C in an ice bath with vigorous stirring.

-

Reagent Addition: Prepare a cold, dilute solution of KMnO₄ in water and add it dropwise to the stirred cyclohexene mixture. The purple color of the permanganate should disappear upon addition, and a brown precipitate of manganese dioxide will form. Maintain the temperature below 5°C.

-

Endpoint: Continue adding the KMnO₄ solution until a faint, persistent pink or purple color is observed.

-

Work-up: Filter the mixture through a Buchner funnel to remove the manganese dioxide.

-

Isolation: Saturate the filtrate with sodium chloride and extract with a suitable organic solvent. Dry the organic layer and evaporate the solvent to obtain the cis-1,2-cyclohexanediol.

Manganese Dioxide (MnO₂) as a Selective Oxidizing Agent

Manganese dioxide is a milder and more selective oxidizing agent compared to potassium permanganate.[2] It is particularly useful for the oxidation of allylic and benzylic alcohols to the corresponding aldehydes and ketones, often without affecting other functional groups or leading to over-oxidation.[4][6][20] Saturated primary and secondary alcohols are generally not oxidized by MnO₂ under normal conditions.[20]

Quantitative Data for Alcohol Oxidation with MnO₂

| Substrate | Product | Reagents & Conditions | Yield (%) | Reference |

| Cinnamyl alcohol-d₁ | Cinnamaldehyde-d₁ | Activated MnO₂, CH₂Cl₂ | High (92% D) | [21][22] |

| Various benzylic and allylic alcohols | Corresponding aldehydes/ketones | MnO₂ supported on kieselguhr, 50-55°C, solvent-free | 82-96 | [20] |

| Various benzylic and allylic alcohols | Corresponding aldehydes/ketones | MnO₂ nanoparticles, microwave irradiation, solvent-free | High | [23] |

| Cinnamyl alcohol | Cinnamaldehyde | K-OMS-2 (a manganese oxide), O₂, Toluene, reflux | 80 (after 4h) | [24] |

Experimental Protocol: Selective Oxidation of an Allylic Alcohol with MnO₂ [2]

-

Reagent Activation: "Active" manganese dioxide is often required for efficient oxidation. This can be prepared by heating commercially available MnO₂ or by specific precipitation methods.[2]

-

Reaction Setup: Dissolve the allylic alcohol (e.g., cinnamyl alcohol) in a suitable solvent like dichloromethane.

-

Reagent Addition: Add a stoichiometric excess of activated manganese dioxide to the solution. The ratio of MnO₂ to the substrate can vary significantly (a 10:1 weight ratio has been reported).[6]

-

Reaction Execution: Stir the suspension at room temperature.

-

Monitoring: Monitor the reaction by TLC. If the reaction is sluggish, additional MnO₂ can be added.

-

Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the manganese salts.

-

Isolation: Wash the celite pad with the solvent and combine the filtrates. Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the product by column chromatography on silica gel if necessary.

Conclusion

While this compound itself is too unstable for direct use in organic synthesis, its derivatives, potassium permanganate and manganese dioxide, are highly valuable and versatile oxidizing agents. Potassium permanganate is a powerful oxidant whose reactivity can be modulated by the reaction conditions to achieve different synthetic outcomes. Manganese dioxide, on the other hand, offers excellent selectivity for the oxidation of allylic and benzylic alcohols. The choice between these reagents depends on the specific functional groups present in the substrate and the desired transformation. The protocols and data presented here provide a foundation for the application of these manganese-based oxidants in research and development.

References

- 1. Cleavage of Alkenes to Aldehydes Using Potassium Permanganate - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]

- 3. Alcohol oxidation - Wikipedia [en.wikipedia.org]

- 4. Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. OXIDATION BY POTASSIUM PERMANGANATE (KMnO4): ALCOHOL, ALDEHYDE, ALKENE (OLEFIN), AROMATIC SIDE-CHAIN – My chemistry blog [mychemblog.com]

- 6. 2024.sci-hub.ru [2024.sci-hub.ru]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. Selective, heterogeneous oxidation of alcohols and diols with potassium permanganate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. people.chem.umass.edu [people.chem.umass.edu]

- 15. youtube.com [youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. benchchem.com [benchchem.com]

- 18. Permanganate Oxidation of Cyclohexane, Cyclohexene, and Cyclohexanol [chemedx.org]

- 19. Sciencemadness Discussion Board - Oxidation of Styrene - Powered by XMB 1.9.11 [sciencemadness.org]

- 20. researchgate.net [researchgate.net]

- 21. Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pubs.rsc.org [pubs.rsc.org]

- 23. ajgreenchem.com [ajgreenchem.com]

- 24. US6486357B2 - Catalytic oxidation of alcohols using manganese oxides - Google Patents [patents.google.com]

Application Notes and Protocols for the Preparation of a Stable Potassium Manganate(VI) Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction